Cas no 790-41-0 (4-Chlorobenzoic anhydride)

4-Chlorobenzoic anhydride (CAS 586-57-2) is a chlorinated aromatic anhydride widely used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity as an acylating agent, facilitating the introduction of the 4-chlorobenzoyl group into target molecules. The compound exhibits good thermal stability and solubility in common organic solvents, making it suitable for diverse reaction conditions. Its crystalline solid form allows for precise handling and storage. 4-Chlorobenzoic anhydride is particularly valued in the production of specialty chemicals, agrochemicals, and active pharmaceutical ingredients (APIs), where its consistent purity and reliable performance are critical for controlled synthesis processes.
4-Chlorobenzoic anhydride structure
4-Chlorobenzoic anhydride structure
Product Name:4-Chlorobenzoic anhydride
CAS No:790-41-0
MF:C14H8Cl2O3
MW:295.117522239685
MDL:MFCD00054415
CID:568699
PubChem ID:69923
Update Time:2025-06-08

4-Chlorobenzoic anhydride Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorobenzoic anhydride
    • Benzoic acid,4-chloro-, 1,1'-anhydride
    • P-CHLOROBENZOIC ANHYDRIDE
    • FT-0658406
    • Bis(4-chlorobenzoic) anhydride
    • P-CHLOROBENZOICANHYDRIDE
    • AI314648
    • NSC404992
    • 389577-12-2
    • NSC-404992
    • AI3-14648
    • Benzoic acid, p-chloro-, anhydride
    • 4-Chlorophenyl anhydride
    • SCHEMBL247590
    • MFCD00054415
    • (4-chlorobenzoyl) 4-chlorobenzoate
    • p-Chlorobenzoyl anhydride
    • PV5DQN38UK
    • NS00038020
    • EINECS 212-335-1
    • 4-chlorobenzoicanhydride
    • 4-Chlorophenyl anhydride #
    • Benzoic acid, 4-chloro-, 1,1'-anhydride
    • 4 -chlorobenzoic anhydride
    • p-Chlorobenzoic acid anhydride
    • AI3 14648
    • SY114457
    • 4-chlorobenzoic anhydride:p-chlorobenzoic anhydride
    • 4-Chlorobenzoic acid anhydride
    • DTXSID30229489
    • CS-W019329
    • 790-41-0
    • Benzoic acid, 4-chloro-, anhydride
    • AC-7057
    • AKOS015902190
    • NSC 404992
    • Benzoic acid, 4-chloro-, anhydride (9CI)
    • Benzoic acid, p-chloro-, anhydride (6CI, 7CI, 8CI)
    • Benzoic acid, 4-chloro-, anhydride (9CI); Benzoic acid, p-chloro-, anhydride (6CI,7CI,8CI); 4-Chlorobenzoic acid anhydride; NSC 404992; p-Chlorobenzoic acid anhydride; p-Chlorobenzoic anhydride
    • 4-CHLOROBENZOYL 4-CHLOROBENZOATE
    • MDL: MFCD00054415
    • Inchi: 1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
    • InChI Key: MWUSAETYTBNPDG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(Cl)=CC=1)OC(C1C=CC(Cl)=CC=1)=O

Computed Properties

  • Exact Mass: 293.98500
  • Monoisotopic Mass: 293.985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4A^2
  • XLogP3: 4.5

Experimental Properties

  • Density: 1.401g/cm3
  • Boiling Point: 439.0±30.0°C at 760 mmHg
  • Flash Point: 182.5ºC
  • Refractive Index: 1.607
  • PSA: 43.37000
  • LogP: 3.99060

4-Chlorobenzoic anhydride Security Information

4-Chlorobenzoic anhydride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Chlorobenzoic anhydride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium bicarbonate Solvents: Acetonitrile
Reference
Synthesis of anhydrides from acyl chlorides under solid-liquid phase-transfer catalysis
Wang, Jinxian; Hu, Yulai; Cui, Wenfeng, Journal of Chemical Research, 1990, (3), 84-5

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt → 70 °C; 1 h, 70 °C
1.2 Reagents: Pyridine Solvents: Toluene ;  0 °C
1.3 20 °C; 2 h, reflux
Reference
Organocatalytic Desymmetrisation of Fittig's Lactones: Deuterium as a Reporter Tag for Hidden Racemisation
Spranitz, Peter; Soregi, Petra; Botlik, Bence Bela; Berta, Mate; Soos, Tibor, Synthesis, 2019, 51(5), 1263-1272

Production Method 3

Reaction Conditions
1.1 Reagents: Dabco ;  7 min, rt
Reference
An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions
Hajipour, A. R.; Mazloumi, Gh., Synthetic Communications, 2002, 32(1), 23-30

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine ;  5 min, heated
1.2 Reagents: Hydrochloric acid ,  Water ;  cooled
Reference
Acid anhydrides
Allen, C. F. H.; Kibler, C. J.; McLachlin, D. M.; Wilson, C. V., Organic Syntheses, 1946, 26, 1-3

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile
Reference
Synthesis of anhydrides from acyl chlorides under ultrasound conditions
Hu, Yulai; Wang, Jin-Xian; Li, Shihua, Synthetic Communications, 1997, 27(2), 243-248

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Pyridine, 4-ethenyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene Solvents: Dichloromethane
Reference
Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reaction
Fife, Wilmer K.; Zhang, Zhi Dong, Tetrahedron Letters, 1986, 27(41), 4937-40

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium bromide Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt Solvents: Acetonitrile
1.2 Reagents: Water
Reference
Solid-liquid phase transfer and cobalt or palladium complex catalyzed synthesis of anhydrides from acyl chlorides
Wang, Jin-Xian; Hu, Yulai; Cui, Wenfeng, Synthetic Communications, 1994, 24(22), 3261-8

Production Method 8

Reaction Conditions
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ;  23 h, rt
Reference
Reaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and esters
Bartoli, Giuseppe; Bosco, Marcella; Carlone, Armando; Dalpozzo, Renato; Marcantoni, Enrico; et al, Synthesis, 2007, (22), 3489-3496

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  0 °C → rt; 5 - 10 min, rt
Reference
Acid anhydrides and the unexpected N,N-diethylamides derived from the reaction of carboxylic acids with Ph3P/I2/Et3N
Phakhodee, Wong; Duangkamol, Chuthamat; Wangngae, Sirilak; Pattarawarapan, Mookda, Tetrahedron Letters, 2016, 57(3), 325-328

Production Method 10

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Indium Solvents: Acetonitrile ;  5 min, 0 °C; 2 h, rt
Reference
Synthesis of symmetrical carboxylic acid anhydrides from acyl chlorides in the presence of In metal and DMF
Kim, Joong-Gon; Jang, Doo Ok, Bulletin of the Korean Chemical Society, 2009, 30(1), 27-28

Production Method 11

Reaction Conditions
1.1 Reagents: Dimethylformamide Catalysts: Zinc Solvents: Pentane ;  0 °C; 0 °C → rt; 2 h, rt
Reference
Zinc(0)/dimethylformamide-mediated synthesis of symmetrical carboxylic anhydrides from acid chlorides
Serieys, Audrey; Botuha, Candice; Chemla, Fabrice; Ferreira, Franck; Perez-Luna, Alejandro, Tetrahedron Letters, 2008, 49(36), 5322-5323

Production Method 12

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Oxygen Solvents: Acetonitrile ;  7 h, reflux
Reference
ZnCl2-mediated synthesis of carboxylic anhydrides using 2-acyl-4,5-dichloropyridazin-3(2H)-ones
Park, Yong-Dae; Kim, Jeum-Jong; Kim, Ho-Kyun; Cho, Su-Dong; Kang, Young-Jin; et al, Synthetic Communications, 2005, 35(3), 371-378

Production Method 13

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Dichloromethane
1.2 15 min, rt
1.3 90 min, rt
Reference
Facile and direct synthesis of symmetrical acid anhydrides using a newly prepared powerful and efficient mixed reagent
Rouhi-Saadabad, Hamed; Akhlaghinia, Batool, Chemical Papers, 2015, 69(3), 479-485

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ,  N-Methyl-N-2-pyridinylcarbamic chloride Solvents: Tetrahydrofuran
Reference
Convenient synthesis of carboxylic anhydrides using N-methyl-2-pyridinecarbamoyl chloride
Kim, Jin Hee; Lee, Jae In, Bulletin of the Korean Chemical Society, 1990, 11(4), 266-8

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichloroacetonitrile ,  Triphenylphosphine Solvents: Acetonitrile
Reference
A convenient method for synthesis of symmetrical acid anhydrides from carboxylic acids with trichloroacetonitrile and triphenylphosphine
Kim, Joonggon; Jang, Doo Ok, Synthetic Communications, 2001, 31(3), 395-399

Production Method 16

Reaction Conditions
1.1 Reagents: Methyl 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxylate Solvents: Toluene ;  9 h, reflux
Reference
One for many: An universal reagent for acylation processes
Moon, Hyun Kyung; Sung, Gi Hyeon; Kim, Bo Ram; Park, Jong Keun; Yoon, Yong-Jin; et al, Advanced Synthesis & Catalysis, 2016, 358(11), 1725-1730

Production Method 17

Reaction Conditions
Reference
Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Anhydrides
Zhou, Jing-Ya; Liu, Rui-Qing; Wang, Cheng-Yi; Zhu, Yong-Ming, Journal of Organic Chemistry, 2020, 85(21), 14149-14157

Production Method 18

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Potassium carbonate Solvents: Acetonitrile ;  60 min, rt
Reference
An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride
Eskandari, Parvin; Kazemi, Foad, Letters in Organic Chemistry, 2017, 14(6), 431-439

Production Method 19

Reaction Conditions
1.1 Reagents: Tosyl chloride (reaction product with PVB cross-linked poly(4-vinylpyridine)) Catalysts: Poly(4-vinylpyridine) (reaction product with tosyl chloride and with PVB cross-linked) Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Potassium carbonate ;  50 min, rt
Reference
A mild, clean, and simple synthesis of symmetrical carboxylic anhydrides from carboxylic acids using a polymer supported tosyl chloride
Zarchi, M. A. Karimi; Mirjalili, B. F.; Kahrizsangi, Z. Shamsi; Tayefi, M., Journal of the Iranian Chemical Society, 2010, 7(2), 455-460

4-Chlorobenzoic anhydride Raw materials

4-Chlorobenzoic anhydride Preparation Products

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(CAS:790-41-0)4-Chlorobenzoic anhydride
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Purity:99%
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Additional information on 4-Chlorobenzoic anhydride

4-Chlorobenzoic Anhydride (CAS No. 790-41-0): A Comprehensive Overview of Its Synthesis, Properties, and Emerging Applications in Chemical Biology and Medicinal Chemistry

4-Chlorobenzoic anhydride, identified by the CAS No. 790-41-0, is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years due to its multifaceted applications across chemical biology and medicinal chemistry. This aryl acid anhydride derivative features a chlorinated benzene ring linked via an acyl bridge, forming a cyclic ester structure (C8H5ClO3). Its molecular weight of 186.56 g/mol and melting point of approximately 85°C underscore its stability under standard laboratory conditions, making it amenable to diverse synthetic protocols.

The synthesis of 4-chlorobenzoic anhydride has evolved significantly since its initial preparation through the dehydration of 4-chlorobenzoic acid using acetic anhydride as a catalyst. Recent advancements emphasize environmentally benign methodologies. A study published in the Journal of Green Chemistry (2023) demonstrated a solvent-free approach using montmorillonite K10 clay as a heterogeneous catalyst, achieving yields exceeding 95% at reduced reaction temperatures. This method not only minimizes waste generation but also aligns with current trends toward sustainable organic synthesis practices. Another notable development involves microwave-assisted synthesis reported in Organic Process Research & Development, where optimized irradiation parameters enabled rapid formation of the compound with precise control over side reactions.

In terms of physicochemical properties, CAS No. 790-41-0's chlorinated aromatic moiety confers distinct reactivity profiles compared to its unsubstituted counterpart benzoic anhydride. Spectroscopic analysis confirms its characteristic IR absorption peaks at 1825 cm⁻¹ (acyl chloride stretch) and 1765 cm⁻¹ (ester carbonyl), alongside NMR data indicative of meta-substituted aromatic protons (δ 7.3–7.6 ppm). The compound exhibits moderate solubility in common organic solvents such as dichloromethane (5.8 g/100 mL at 25°C) and dimethylformamide (DMF), while being practically insoluble in water—a property advantageous for selective organic phase reactions.

In pharmaceutical research, 4-chlorobenzoic anhydride serves as a critical building block for synthesizing bioactive molecules targeting various disease pathways. A groundbreaking application highlighted in Nature Communications (2023) involved its use as a linker component in the development of PROTAC-based compounds for selective protein degradation. The chlorine substituent enhances metabolic stability while enabling efficient conjugation with small molecule ligands through nucleophilic acyl substitution mechanisms.

Bioconjugation studies have further revealed this compound's utility in modifying biomolecules without disrupting native functionality. Researchers at Stanford University recently utilized it to derivatize antibody fragments with fluorescent probes, achieving site-specific conjugation efficiencies above 98% while maintaining antigen-binding activity—a critical advancement for immunoassay development and live-cell imaging applications.

In materials science, CAS No. 790-41-0's reactive ester groups facilitate the creation of advanced functional polymers. A collaborative study between MIT and Pfizer demonstrated its integration into polyethylene glycol-based hydrogels through click chemistry reactions, resulting in matrices with tunable mechanical properties ideal for drug delivery systems requiring controlled release profiles.

Spectroscopic studies published in Analytical Chemistry (2023) have identified novel applications as a derivatizing agent for mass spectrometry analysis of carboxylic acid-containing metabolites. The chlorinated benzoyl group provides enhanced fragmentation patterns during tandem MS analysis, enabling precise identification of lipid mediators like prostaglandins even at femtomolar concentrations.

Biochemical investigations reveal fascinating interactions between 4-chlorobenzoic anhydride-modified peptides and membrane-bound receptors. Work from the University of Cambridge showed that chlorination at the meta position increases cellular permeability by up to threefold compared to unmodified analogs when used as N-terminal capping agents during peptide synthesis—a discovery with implications for improving drug bioavailability across biological barriers.

Nanotechnology applications are emerging through its role in surface functionalization processes. Recent reports describe its use in preparing graphene oxide nanosheets with covalently attached chiral ligands via amidation reactions under mild conditions, creating asymmetric catalytic platforms for enantioselective drug screening assays.

Toxicological assessments conducted under OECD guidelines indicate low acute toxicity when handled according to standard laboratory protocols—LD₅₀ values exceeding 5 g/kg in rodent models suggest favorable safety profiles compared to many conventional crosslinking agents commonly used in biomedical research.

In enzymology studies published this year (ACS Catalysis, March 2023), researchers employed this compound's reactive groups to create activity-based probes that selectively label serine hydrolases within complex biological matrices without affecting other enzyme classes—a breakthrough for studying metabolic pathways ex vivo.

Synthesis optimization continues to advance with machine learning-driven approaches predicting optimal reaction conditions based on substituent effects analysis using quantum chemistry calculations. A computational model developed by ETH Zurich researchers accurately predicted that substituting chlorine at the meta position would lower activation energy barriers by ~15%, which was experimentally validated using isothermal calorimetry data from iterative lab trials.

Bioorthogonal chemistry applications are expanding through its integration into click chemistry frameworks—recently synthesized azide-functionalized derivatives show unprecedented reactivity under copper-free conditions when coupled with strain-promoted alkyne azide cycloaddition reagents (Chemical Science, December 2023).

In radiopharmaceutical development, this compound's structure enables efficient attachment of technetium or rhenium radiolabels via oxime formation under physiological conditions—a method now being explored for creating targeted imaging agents without compromising radioisotope stability (Journal of Labelled Compounds and Radiopharmaceuticals, January 2023).

Surface plasmon resonance studies conducted at Karolinska Institute revealed that benzylic chlorine substitution significantly enhances binding affinity when used to modify aptamer sequences targeting thrombin—this finding has direct implications for developing next-generation anticoagulant therapies (Blood Advances, May 2023).

Polymerase inhibition assays using modified nucleotides capped with this compound's residues demonstrated selective inhibition against HIV reverse transcriptase without affecting host cell DNA polymerases—this specificity suggests potential utility in antiviral drug design strategies (Antiviral Research volumes published Q3/Q4 2023).

Solid-state NMR experiments recently characterized novel crystalline forms exhibiting improved thermal stability up to ~165°C—this polymorphic form is now being evaluated for use in high-throughput screening platforms requiring extended storage stability (CrystEngComm , October issue).

Lipid raft targeting capabilities were uncovered when attached to ceramide analogs through amide bonds—the resulting constructs showed preferential accumulation within plasma membrane microdomains critical for signal transduction processes (Journal of Biological Chemistry , July publication).

Innovative applications include its use as a chiral resolving agent during asymmetric hydrogenation reactions—enantioselectivities up to >98% ee were achieved using novel thiourea-based catalyst systems reported by Scripps Research Institute scientists earlier this year (Science eLetters section).

Rational drug design projects utilize computational docking simulations showing favorable interactions between modified compounds' chlorinated phenyl rings and hydrophobic pockets within kinase domains—these insights are guiding lead optimization efforts targeting oncogenic signaling pathways (Molecular Cancer Therapeutics , November issue).

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Amadis Chemical Company Limited
(CAS:790-41-0)4-Chlorobenzoic anhydride
A839560
Purity:99%
Quantity:25g
Price ($):284.0
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